5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine

Organometallic Chemistry Halogen-Metal Exchange Pyrimidine Functionalization

5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine (CAS 785777-92-6) is a densely functionalized pyrimidine scaffold featuring bromine at C5, chlorine at C2, and a trifluoromethyl group at C4. This specific substitution pattern renders it a versatile intermediate in medicinal and agrochemical synthesis.

Molecular Formula C5HBrClF3N2
Molecular Weight 261.43 g/mol
CAS No. 785777-92-6
Cat. No. B1279826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine
CAS785777-92-6
Molecular FormulaC5HBrClF3N2
Molecular Weight261.43 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)Cl)C(F)(F)F)Br
InChIInChI=1S/C5HBrClF3N2/c6-2-1-11-4(7)12-3(2)5(8,9)10/h1H
InChIKeyVTIPESROQQNDJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine (CAS 785777-92-6): Procurement-Grade Halogenated Building Block


5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine (CAS 785777-92-6) is a densely functionalized pyrimidine scaffold featuring bromine at C5, chlorine at C2, and a trifluoromethyl group at C4. This specific substitution pattern renders it a versatile intermediate in medicinal and agrochemical synthesis [1]. The compound serves as a pivotal precursor for kinase inhibitors, antiviral agents, and other bioactive molecules, primarily via sequential cross-coupling reactions [2].

Sequential reactivity
Orthogonal Br and Cl sites enable regioselective cross-coupling for kinase inhibitor library synthesis.
Organometallic strategy
C5-bromo allows stable 5-lithio intermediate formation, critical for electrophilic trapping workflows.
Physicochemical profile
High fluorine content and predicted lipophilicity support agrochemical or medicinal chemistry lead optimization.

Why 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine Cannot Be Interchanged with Other Halogenated Pyrimidines


The unique orthogonality of the 5-bromo and 2-chloro leaving groups, combined with the strong electron-withdrawing effect of the 4-trifluoromethyl substituent, dictates a specific reactivity profile that is not recapitulated by isomers or simpler halogenated pyrimidines [1]. For instance, the 5-bromo-4-chloro-2-(trifluoromethyl)pyrimidine isomer exhibits a different regioselectivity in cross-coupling reactions due to the altered electronic distribution . Attempting to substitute this compound with a generic dichloro- or dibromo-pyrimidine will result in different reaction outcomes, product distributions, and overall synthetic efficiency, directly impacting project timelines and material costs.

Isomeric replacement alters regioselectivity. 5-bromo-4-chloro-2-(trifluoromethyl)pyrimidine or other positional isomers shift electronic distribution, leading to different coupling outcomes.
Missing C2-Cl destabilizes lithiation. 2-bromo-4-(trifluoromethyl)pyrimidine lacks the flanking chlorine required for stable 5-pyrimidyllithium generation, resulting in poor or no product.
Generic dihalo pyrimidines change reactivity profile. Dichloro- or dibromo-pyrimidines without CF3 alter acid/base behavior and partition during workup, complicating purification.

Quantitative Evidence Guide: Differentiating 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine from Its Closest Analogs


Comparative Reactivity in Halogen/Metal Exchange: A Critical Differentiation for Lithiation Strategies

The presence of the chlorine atom at C2, in conjunction with the trifluoromethyl group at C4, is critical for the stability of 5-pyrimidyllithium intermediates. Studies demonstrate that 5-pyrimidyllithium species are only 'fairly stable' when the metal is flanked by two electron-withdrawing substituents, such as trifluoromethyl and chlorine or bromine [1]. In contrast, consecutive treatment of 2-bromo-4-(trifluoromethyl)pyrimidine (which lacks the chlorine substituent) or 2-chloro-5-iodo-4-(trifluoromethyl)pyrimidine with butyllithium affords the expected carboxylic acids in only 'poor yields' and sometimes 'not even trace amounts' [2]. This directly highlights the unique stabilizing role of the C2-chlorine in this specific scaffold, a feature absent in many commercial alternatives.

Lithiation stability
Reported
Target: fairly stable 5-lithio vs Comparator: poor yield / no product
Supports lithiation-based C5 functionalization; class-level inference for stability.
Flanking Cl and CF3 required; comparators lack this stabilization.
Organometallic Chemistry Halogen-Metal Exchange Pyrimidine Functionalization

Predicted pKa: Impact on Salt Formation and Purification Workflows

The predicted pKa of 5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine is -3.73±0.10 . While this is a predicted value, it provides a crucial comparative benchmark against other halogenated pyrimidine building blocks. For example, simple 2-chloropyrimidine has a measured pKa of 1.30, and 5-bromopyrimidine has a pKa around 1.4 [1]. The drastically lower pKa of the target compound indicates a significantly weaker basicity, meaning it will be largely unprotonated under standard aqueous acidic workup conditions where other pyrimidines might be ionized.

Predicted pKa
Predicted
-3.73 ±0.10
Δ ~5 log units vs 2-chloropyrimidine (pKa 1.3)
Drastic basicity reduction; facilitates acidic workup without protonation.
Predicted value, verify experimentally for critical purification steps.
Physicochemical Properties Chromatography Salt Formation

Predicted LogP: Lipophilicity Advantage for Membrane Permeability in Drug Design

The predicted octanol-water partition coefficient (XLogP) for 5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine is 2.8, with another source reporting a value of 2.22 [1]. This is a significant increase in lipophilicity compared to less substituted analogs. For example, 2-bromo-4-(trifluoromethyl)pyrimidine (which lacks the chlorine atom) has a predicted LogP of approximately 2.1 . The higher LogP of the target compound suggests improved passive membrane permeability, a critical parameter in drug discovery.

Predicted LogP
Data to verify
XLogP 2.8
Δ ~0.7 vs 2-bromo-4-(trifluoromethyl)pyrimidine (2.1)
Elevated lipophilicity may improve membrane permeability in lead optimization.
Multiple predicted values reported; confirm experimentally for ADME context.
Lipophilicity ADME Drug Design

Preference in Suzuki-Miyaura Cross-Coupling: Chloropyrimidines as Superior Substrates

In the context of Suzuki-Miyaura cross-coupling reactions, studies have demonstrated that chloropyrimidine substrates are 'preferable over iodo-, bromo-, or fluoropyrimidines' for achieving selective monophenylation [1]. While 5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine possesses both a bromine and a chlorine, the chlorine is typically the more reactive site under Suzuki conditions, allowing for a sequential, regioselective functionalization strategy.

Suzuki preference
Class-level
Chloropyrimidine: preferred for monophenylation vs Iodo-, bromo-, fluoropyrimidines
Supports predictable regioselective functionalization; class-level inference.
Chlorine at C2 is the more reactive site in standard Suzuki conditions.
Cross-Coupling Suzuki-Miyaura C-C Bond Formation

Optimal Application Scenarios for 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine


Sequential Cross-Coupling for Diversified Kinase Inhibitor Libraries

The orthogonality of the 5-bromo and 2-chloro substituents allows for sequential, regioselective functionalization [1]. The chlorine at C2 is more reactive in Suzuki-Miyaura couplings, enabling the introduction of a first aryl or heteroaryl group. Subsequent coupling at the C5-bromo position installs a second diversity element, providing rapid access to complex, drug-like pyrimidine cores for kinase inhibitor programs [2].

Functionalization via Stable Organolithium Intermediates

The specific halogenation pattern (Br at C5, Cl at C2, CF3 at C4) is uniquely suited for generating 'fairly stable' 5-pyrimidyllithium intermediates [1]. This allows for reliable electrophilic trapping at the C5 position after halogen-metal exchange, a synthetic maneuver that fails or gives poor yields with related isomers like 2-bromo-4-(trifluoromethyl)pyrimidine [2]. This route is particularly valuable for introducing carbonyl, silyl, or other functional groups not easily accessed via cross-coupling.

Synthesis of Agrochemical Intermediates Requiring High Fluorine Content

The trifluoromethyl group imparts enhanced metabolic stability and lipophilicity to the final molecule, which are highly desirable traits in agrochemical development [1]. The compound's predicted LogP of ~2.8 [2] makes it an ideal starting material for building fungicides or herbicides where improved uptake and translocation are required, a use case supported by its documented application as an intermediate in this sector [3].

Application
Selection Property
Validation Focus
Sequential cross-coupling for kinase inhibitor libraries
Orthogonal Br/Cl reactivity
Regioselective coupling sequence and product purity
Functionalization via organolithium intermediates
Stable 5-lithio species formation
Electrophilic trapping yield and intermediate stability
Synthesis of fluorinated agrochemical intermediates
High fluorine content / elevated lipophilicity
Metabolic stability and uptake in target organisms

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